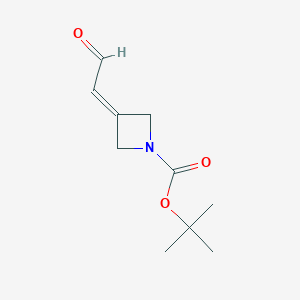

![molecular formula C14H10ClF3N4S B2834023 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 321430-41-5](/img/structure/B2834023.png)

2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

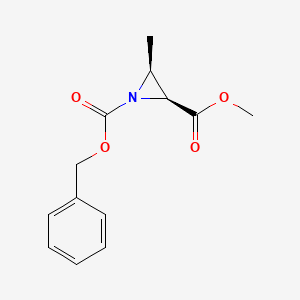

The compound “2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile” is an organic compound with a molecular weight of 359.78 . It is also known by its IUPAC name "2-amino-6-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1lambda3-thieno[2,3-c]pyridine-3-carbonitrile" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C14H11ClF3N4S/c15-10-3-7(14(16,17)18)5-21-13(10)22-2-1-8-9(4-19)12(20)23-11(8)6-22/h3,5,23H,1-2,6,20H2" . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a white crystal or crystalline powder . It is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . It has a strong irritating odor .Applications De Recherche Scientifique

- Hepatitis C Treatment : Researchers have explored this compound as a key intermediate in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids show potential as inhibitors of NS5B, a crucial enzyme in the hepatitis C virus replication cycle .

- Antifungal Agents : Investigating its structural features may lead to the development of new antifungal drugs, especially against gray mold caused by Botrytis cinerea .

- Pesticide Intermediates : The compound plays a role in the fine chemical production of fluopyram, a broad-spectrum fungicide. Fluopyram is known for its extended efficacy and effectiveness against various plant pathogens .

- Functional Materials : Researchers might explore its properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its unique structure could contribute to charge transport or light emission .

- Transition Metal-Catalyzed Reactions : Investigating its reactivity with transition metal catalysts could lead to novel synthetic methodologies. For instance, Pd-catalyzed cross-coupling reactions or C-H functionalization could be explored .

- Quantum Chemical Calculations : Researchers can use computational methods to study its electronic structure, reactivity, and binding interactions. Understanding its behavior at the molecular level aids in predicting its properties and potential applications .

- Process Optimization : In the synthesis of fluopyram, optimizing the reaction conditions for the conversion of 2-amino-3-chloro-5-bromopyridine to 2-amino-3-chloro-5-trifluoromethylpyridine is crucial. Fine-tuning the reaction parameters ensures efficient production .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Computational Chemistry and Molecular Modeling

Pharmaceutical Process Development

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N4S/c15-10-3-7(14(16,17)18)5-21-13(10)22-2-1-8-9(4-19)12(20)23-11(8)6-22/h3,5H,1-2,6,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVWWXWKGBBGQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)N)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)

![N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2833955.png)